molecular formula C12H19NS B15279019 (4-Methylcyclohexyl)(thiophen-2-yl)methanamine

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine

Cat. No.: B15279019
M. Wt: 209.35 g/mol
InChI Key: VWTYDJKLCLAQKG-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine is an organic compound that features a cyclohexyl ring substituted with a methyl group at the 4-position and a thiophene ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylcyclohexyl)(thiophen-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the thiophene ring, resulting in different chemical and biological properties.

    Thiophen-2-ylmethanamine: Lacks the cyclohexyl ring, leading to variations in reactivity and applications.

    4-Methylcyclohexylamine: Lacks the thiophene ring, affecting its overall properties and uses.

Uniqueness

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine is unique due to the presence of both the cyclohexyl and thiophene rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

(4-methylcyclohexyl)-thiophen-2-ylmethanamine

InChI

InChI=1S/C12H19NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-3,8-10,12H,4-7,13H2,1H3

InChI Key

VWTYDJKLCLAQKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CC=CS2)N

Origin of Product

United States

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